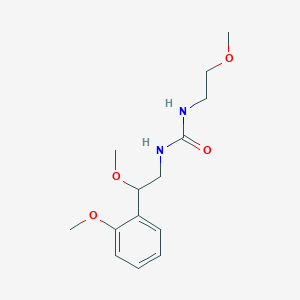

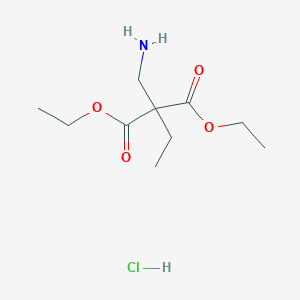

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C14H22N2O4 and its molecular weight is 282.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Directed lithiation and subsequent reactions of related urea compounds have been utilized for synthesizing substituted products, highlighting the reactivity of such molecules under specific conditions (Smith et al., 2013). This process demonstrates the urea's utility in producing complex molecules through strategic functionalization.

Methodological Applications in Organic Synthesis

The Lossen rearrangement, facilitated by specific reagents, showcases an efficient pathway for synthesizing ureas from carboxylic acids, presenting a straightforward method for constructing urea derivatives with potential biological activities (Thalluri et al., 2014). This method emphasizes the adaptability and efficiency of synthesizing urea derivatives for further chemical exploration.

Enzyme Inhibition Studies

Urea derivatives have been studied for their inhibitory effects on physiologically relevant enzymes such as carbonic anhydrases and acetylcholinesterase, demonstrating significant inhibition profiles. This suggests their potential application in designing inhibitors for therapeutic purposes (Sujayev et al., 2016).

Antitumor Activities and Molecular Docking

Specific urea derivatives have been synthesized and evaluated for antitumor activities, with studies including molecular docking to rationalize their potencies in targeting proteins such as CDK4. These findings open avenues for the development of novel anticancer agents (Hu et al., 2018).

Catalytic Applications and Material Science

Urea derivatives have been utilized as catalysts in organic synthesis, illustrating their role in enhancing reaction efficiencies and selectivities. This application extends the utility of urea compounds beyond biological systems into material science and catalysis (Shu-jing, 2004).

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c1-18-9-8-15-14(17)16-10-13(20-3)11-6-4-5-7-12(11)19-2/h4-7,13H,8-10H2,1-3H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJKPQVPEMKCEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC(C1=CC=CC=C1OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)

![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)

![(2Z)-2-(4-chlorophenyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2388676.png)

![1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B2388682.png)